![molecular formula C11H21NO4S B1448442 tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate CAS No. 1461708-19-9](/img/structure/B1448442.png)
tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate
Overview
Description
Scientific Research Applications
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether
Studies on the decomposition of methyl tert-butyl ether (MTBE), a compound related to the mentioned chemical due to the tert-butyl group, highlight the environmental impact and remediation strategies for MTBE contamination. Hsieh et al. (2011) demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing MTBE, transforming it into less harmful substances like methane, ethylene, and ethane. This research suggests potential applications in air quality management and environmental remediation technologies (Hsieh et al., 2011).
Polymer Applications for Environmental Purification
Polymer Membranes for Fuel Additive Purification
Pulyalina et al. (2020) explored the application of polymer membranes in the purification of fuel oxygenate additives, focusing on the separation of methanol/MTBE mixtures via pervaporation. This study suggests the potential for developing new materials and technologies for purifying chemical mixtures, enhancing fuel performance, and reducing hazardous emissions (Pulyalina et al., 2020).
Biodegradation and Environmental Fate
Microbial Degradation of Fuel Oxygenates
Schmidt et al. (2004) and Fiorenza and Rifai (2003) provided comprehensive reviews on the biodegradation of MTBE, a compound structurally related to the target chemical due to its tert-butyl group. These reviews discuss the degradation pathways, the role of microbial communities in breaking down MTBE and tert-butyl alcohol (TBA) in various environmental settings, and the potential for using bioremediation techniques to address contamination issues. These insights into microbial degradation pathways can inform the development of bioremediation strategies for a wide range of related contaminants (Schmidt et al., 2004), (Fiorenza & Rifai, 2003).
properties
IUPAC Name |
tert-butyl N-[(1,1-dioxothian-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-8-9-6-4-5-7-17(9,14)15/h9H,4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRBLVJZUOBNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



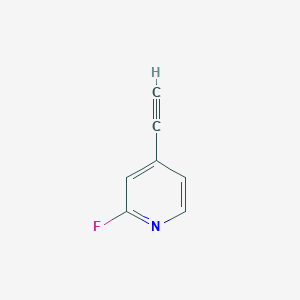
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
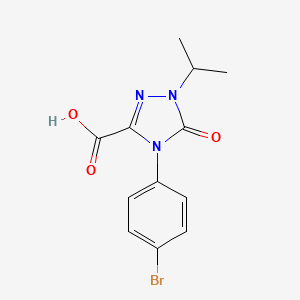



![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
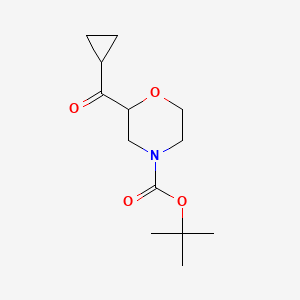
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
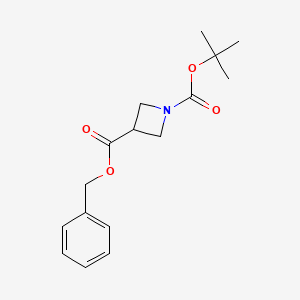
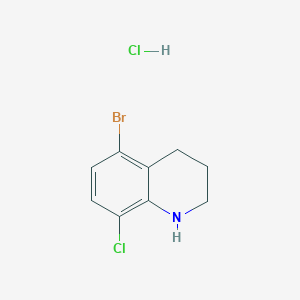
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

